2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, Mixture of diastereomers
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Overview
Description
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, Mixture of diastereomers, is an organic compound with the molecular formula C9H14O4. This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxycarbonyl group and an acetic acid moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. Purification of the final product is achieved through techniques such as crystallization or chromatography to separate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and other metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-(methoxycarbonyl)cyclopropyl]acetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-[3-(methoxycarbonyl)cyclopentyl]acetic acid: Contains a cyclopentyl ring, leading to different steric and electronic properties.
Uniqueness
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. The mixture of diastereomers adds complexity to its behavior and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1838668-69-1 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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